- Preparation method of 3-trifluoromethylthiophenol and 3-methylthiotrifluorotoluene, China, , ,

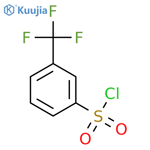

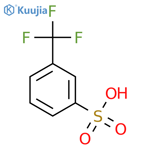

Cas no 937-00-8 (3-(trifluoromethyl)thiophenol)

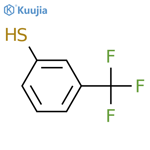

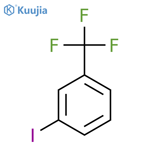

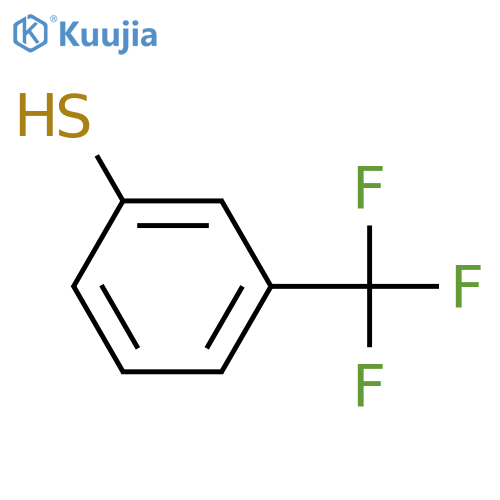

3-(trifluoromethyl)thiophenol structure

商品名:3-(trifluoromethyl)thiophenol

3-(trifluoromethyl)thiophenol 化学的及び物理的性質

名前と識別子

-

- 3-(trifluoromethyl)thiophenol

- 3-(Trifluoromethyl)benzenethiol

- 3-Hydroxy-alpha,alpha,alpha-trifluoro(thioanisole)

- 3-Mercaptobenzotrifluoride

- m-Toluenethiol,a,a,a-trifluoro- (6CI,7CI,8CI)

- NSC 88281

- m-(Trifluoromethyl)thiophenol

- m-Trifluoromethylbenzenethiol

- 3-(Trifluoromethyl)benzenethiol (ACI)

- m-Toluenethiol, α,α,α-trifluoro- (6CI, 7CI, 8CI)

- 3-trifloromethylthiophenol

- J-511027

- 3-Trifluoromethylbenzenethiol

- Z104498808

- DB-021784

- Benzenethiol, 3-(trifluoromethyl)-

- 3-Trifluoromethylthiophenol

- 3-(trifluoromethyl)-benzenethiol

- DTXSID40239539

- 3-Trifluoromethyl thiophenol

- 3-(trifluoromethyl)benzene thiol

- NCIOpen2_001443

- 3-trifluoromethyl benzene thiol

- 3-(trifluoromethyl)benzene-1-thiol

- m-Trifluoromethylthiophenol

- KNUFKFWWEODZDY-UHFFFAOYSA-N

- NYHAYFWCYAKMLC-UHFFFAOYSA-N

- NSC-88281

- PS-8557

- SCHEMBL68703

- T2780

- STL505966

- MFCD00041142

- NSC88281

- m-Trifluormethyl-thiophenol

- EN300-07355

- CS-0040481

- 937-00-8

- BBL100327

- AKOS009031155

- 3-trifluoromethyl benzenethiol

-

- MDL: MFCD00041142

- インチ: 1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H

- InChIKey: SCURCOWZQJIUGR-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(S)C=CC=1)(F)F

- BRN: 1943114

計算された属性

- せいみつぶんしりょう: 178.00600

- どういたいしつりょう: 178.006405

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.314

- ふってん: 163°C(lit.)

- フラッシュポイント: 71-72°C/20mm

- 屈折率: 1.49

- PSA: 38.80000

- LogP: 2.99410

- かんど: Stench

- ようかいせい: 未確定

3-(trifluoromethyl)thiophenol セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H227-H301+H311+H331-H315-H319

- 警告文: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 危険物輸送番号:3334

- 危険カテゴリコード: R 22:飲み込み有害。

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 危険レベル:6.1

- 包装グループ:III

- ちょぞうじょうけん:0-10°C

- リスク用語:R22; R36/37/38

3-(trifluoromethyl)thiophenol 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-(trifluoromethyl)thiophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111121-250mg |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 250mg |

¥65.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111121-5g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 5g |

¥292.00 | 2024-04-24 | |

| Oakwood | 002621-1g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 1g |

$18.00 | 2024-07-19 | |

| Oakwood | 002621-100g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 100g |

$495.00 | 2024-07-19 | |

| Enamine | EN300-07355-0.25g |

3-(trifluoromethyl)benzene-1-thiol |

937-00-8 | 95% | 0.25g |

$19.0 | 2023-10-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11400-10g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 97% | 10g |

¥1528.0 | 2023-09-06 | |

| Alichem | A169006278-25g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 97% | 25g |

$298.00 | 2023-08-31 | |

| abcr | AB104358-1 g |

3-(Trifluoromethyl)thiophenol, 95%; . |

937-00-8 | 95% | 1 g |

€75.70 | 2023-07-20 | |

| Fluorochem | 002621-1g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 1g |

£12.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D747712-25g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 25g |

$190 | 2024-06-07 |

3-(trifluoromethyl)thiophenol 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfur Solvents: Diethyl ether

リファレンス

- Biosynthesis of penicillins. VII. Oxy- and mercaptoacetic acids, Journal of the American Chemical Society, 1948, 70, 2849-55

合成方法 4

合成方法 5

はんのうじょうけん

リファレンス

- Preparation of 3-(pyrazinylthio)carbapenems as antibacterials, Federal Republic of Germany, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Hydrolysis kinetics and mechanism of diarylthiocarbamates in 20% aqueous dioxane medium, Collection of Czechoslovak Chemical Communications, 1980, 45(11), 3130-9

合成方法 7

はんのうじょうけん

1.1 Reagents: Dichlorodimethylsilane , Dimethylacetamide , Zinc Solvents: 1,2-Dichloroethane

1.2 Reagents: Methanol

1.2 Reagents: Methanol

リファレンス

- Non-aqueous reduction of aromatic sulfonyl chlorides to thiols using a dichlorodimethylsilane-zinc-dimethylacetamide system, Tetrahedron Letters, 1999, 40(16), 3179-3182

合成方法 8

はんのうじょうけん

1.1 Reagents: Ammonium formate Solvents: Water ; heated; 1 h, reflux; reflux → 200 °C; 5 h, 200 °C; 200 °C → 120 °C

1.2 Reagents: Formic acid ; acidified

1.2 Reagents: Formic acid ; acidified

リファレンス

- Solvent-free synthesis of thiophenol using uncatalyzed transfer hydrogenation, Synthetic Communications, 2012, 42(16), 2432-2439

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium ethylxanthate , Sodium nitrite Solvents: Water

リファレンス

- Nonbasic character of some aminotrifluoromethyldiphenyl sulfones. Synthesis of 3-amino-5-trifluoromethyldiphenyl sulfone, Journal of Organic Chemistry, 1959, 24, 1892-6

合成方法 10

合成方法 11

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Solvents: Ethanol , Dichloromethane ; 30 min, rt

1.2 Reagents: Triphenylphosphine ; 30 min, rt

1.3 Reagents: Sodium borohydride Solvents: Water ; 12 h, rt

1.2 Reagents: Triphenylphosphine ; 30 min, rt

1.3 Reagents: Sodium borohydride Solvents: Water ; 12 h, rt

リファレンス

- Large-Scale Synthesis, Crystal Structure, and Optical Properties of the Ag146Br2(SR)80 Nanocluster, ACS Nano, 2018, 12(9), 9318-9325

合成方法 14

はんのうじょうけん

リファレンス

- Modified amino acids containing arylthiophenols or arylselenophenols, recombinant proteins, and biosynthesis methods and applications, China, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Tin , Hydrochloric acid Solvents: Water

リファレンス

- An efficient synthetic route to aryl thiocyanates from arenesulfinates, Synthetic Communications, 2001, 31(9), 1355-1359

合成方法 16

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Sulfur Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 8 h, 90 °C

1.2 Reagents: Sodium borohydride ; 5 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 40 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Sodium borohydride ; 5 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 40 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- A general and efficient approach to aryl thiols: CuI-catalyzed coupling of aryl iodides with sulfur and subsequent reduction, Organic Letters, 2009, 11(22), 5250-5253

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Catalysts: Bromocyclohexane

リファレンス

- Donor-atom effects on relative E2 rate constants for reactions of anions with cyclohexyl bromide, Journal of Organic Chemistry, 1982, 47(24), 4813-15

3-(trifluoromethyl)thiophenol Raw materials

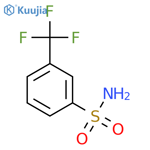

- 3-(trifluoromethyl)benzene-1-sulfonamide

- 3-(trifluoromethyl)thiophenol

- Benzenesulfonic acid, 3-(trifluoromethyl)-

- Sodium 3-(trifluoromethyl)benzene-1-sulfinate

- Benzenesulfonic acid, 3-(trifluoromethyl)-, sodium salt (1:1)

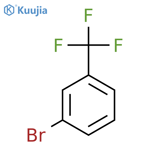

- 3-Bromobenzotrifluoride

- 3-Iodobenzotrifluoride

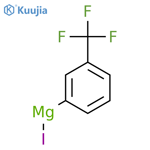

- Magnesium, iodo[3-(trifluoromethyl)phenyl]-

- 3-(trifluoromethyl)benzene-1-sulfonyl chloride

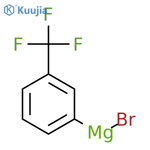

- m-trifluoro-methyl-phenyl-magnesium bromide

3-(trifluoromethyl)thiophenol Preparation Products

3-(trifluoromethyl)thiophenol 関連文献

-

Chih-Lun Yi,Yu-Ting Huang,Chin-Fa Lee Green Chem. 2013 15 2476

-

Marjan Jereb,Darko Dolenc RSC Adv. 2015 5 58292

937-00-8 (3-(trifluoromethyl)thiophenol) 関連製品

- 130783-02-7(3,5-Bis(trifluoromethyl)thiophenol)

- 825-83-2(4-(trifluoromethyl)benzene-1-thiol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:937-00-8)3-(trifluoromethyl)thiophenol

清らかである:99%

はかる:25g

価格 ($):231.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:937-00-8)3-三氟甲基苯硫酚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ